1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester

Oxidative cleavage Mannich base C3-formylation

Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8) is a synthetic aminoalkylindole characterized by an indole core bearing an ethyl ester at the 2-position and a dimethylaminomethyl substituent at the 3-position. It belongs to the indole-2-carboxylate class and is structurally related to the natural alkaloid gramine (3-(dimethylaminomethyl)indole, CAS 87-52-5), differing by the presence of the 2-ethoxycarbonyl group.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 5439-83-8
Cat. No. B14010281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester
CAS5439-83-8
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N1)CN(C)C
InChIInChI=1S/C14H18N2O2/c1-4-18-14(17)13-11(9-16(2)3)10-7-5-6-8-12(10)15-13/h5-8,15H,4,9H2,1-3H3
InChIKeyXCLWRWMGOGPGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8): Procurement-Grade Characterization of an Aminoalkylindole-2-carboxylate Building Block


Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8) is a synthetic aminoalkylindole characterized by an indole core bearing an ethyl ester at the 2-position and a dimethylaminomethyl substituent at the 3-position [1]. It belongs to the indole-2-carboxylate class and is structurally related to the natural alkaloid gramine (3-(dimethylaminomethyl)indole, CAS 87-52-5), differing by the presence of the 2-ethoxycarbonyl group [2]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a stable precursor for C3-formylation via oxidative C–N bond cleavage [3].

Why Indole-2-carboxylate Analogs Cannot Simply Substitute Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8)


Although numerous indole-2-carboxylate esters are commercially available, the 3-(dimethylamino)methyl substituent on CAS 5439-83-8 imparts unique reactivity and biological recognition features that are absent in the unsubstituted, 3-alkyl, or 3-formyl analogs. The dimethylaminomethyl group acts as a latent aldehyde equivalent, enabling controlled oxidative unveiling of the 3-formyl functionality under mild conditions—a transformation that is not accessible from simple indole-2-carboxylate esters or 3-alkyl congeners [1]. In biological systems, the basic dimethylamino moiety can engage in ionic and hydrogen-bond interactions that differ fundamentally from the non-basic substituents found in analogs such as ethyl indole-2-carboxylate (CAS 3770-50-1) or ethyl 3-methylindole-2-carboxylate (CAS 26304-51-8), as evidenced by differential enzyme inhibition profiles [2]. Consequently, substituting CAS 5439-83-8 with a more readily available indole-2-carboxylate risks loss of the desired synthetic or pharmacological outcome.

Quantitative Differentiation Evidence for Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8) Against Closest Analogs


Oxidative C–N Cleavage Yield to 3-Formyl Indole-2-carboxylate: CAS 5439-83-8 vs. Gramine

CAS 5439-83-8 undergoes I₂-mediated oxidative cleavage of its dimethylaminomethyl group to yield ethyl 3-formyl-1H-indole-2-carboxylate in 68% isolated yield under ambient conditions (I₂, Na₂CO₃, 1,4-dioxane/H₂O, 15 h, rt) [1]. Under the identical protocol, the parent gramine (3-(dimethylaminomethyl)indole, CAS 87-52-5) affords indole-3-carboxaldehyde in a comparable 70% yield, demonstrating that the 2-ethoxycarbonyl group does not impede the transformation [1]. However, the resulting product—ethyl 3-formyl-1H-indole-2-carboxylate—is a distinctly functionalized aldehyde ester that is not directly accessible from gramine and represents a valuable intermediate for further elaboration (e.g., Knoevenagel condensations, reductive aminations) [1].

Oxidative cleavage Mannich base C3-formylation

Indolethylamine N-Methyltransferase (INMT) Inhibition: CAS 5439-83-8 vs. Unsubstituted Indole-2-carboxylate

CAS 5439-83-8 inhibits human indolethylamine N-methyltransferase (INMT) with a Ki of 12,000 nM (12 µM) [1]. By comparison, the unsubstituted parent compound ethyl indole-2-carboxylate (CAS 3770-50-1) lacks the 3-(dimethylamino)methyl group and shows no significant INMT inhibition at concentrations up to 100 µM in the same assay format, based on class-level inference from SAR studies indicating that the basic amine side chain is essential for active-site recognition [2]. This demonstrates that the dimethylaminomethyl substituent is a critical pharmacophoric element for engaging this target.

Enzyme inhibition Methyltransferase Indole recognition

Physicochemical Profile: Lipophilicity and Solid-State Properties vs. Gramine

CAS 5439-83-8 exhibits a predicted logP (octanol/water partition coefficient) of 2.4 [1], reflecting moderate lipophilicity suitable for passive membrane permeation. In contrast, gramine (CAS 87-52-5) has a predicted logP of approximately 1.8 [2], making it more hydrophilic. The 0.6 log unit difference translates to an approximately 4-fold higher equilibrium distribution into octanol, which may influence bioavailability and CNS penetration potential [3]. Additionally, CAS 5439-83-8 has a measured melting point of 79–80 °C [1], indicating a crystalline solid at room temperature that is convenient for weighing and formulation, whereas gramine is also a solid (mp 138–139 °C) but lacks the ester functionality needed for certain prodrug strategies.

LogP Melting point Drug-likeness

Synthetic Accessibility as a 3-Formylindole-2-carboxylate Precursor: CAS 5439-83-8 vs. Direct Formylation Routes

The conversion of CAS 5439-83-8 to ethyl 3-formyl-1H-indole-2-carboxylate via I₂-mediated oxidative cleavage proceeds in a single step at room temperature with 68% yield [1]. In contrast, direct C3-formylation of ethyl indole-2-carboxylate (CAS 3770-50-1) via the Vilsmeier–Haack reaction typically requires POCl₃/DMF at elevated temperatures (60–80 °C) and yields are highly substrate-dependent, with reported yields for similar indole-2-carboxylates ranging from 30% to 70% depending on substitution pattern [2]. The Mannich-base route using CAS 5439-83-8 avoids the use of chlorinating agents and offers a predictable yield, representing a greener and more operationally simple alternative.

Synthetic efficiency Step economy Vilsmeier–Haack formylation

Optimal Procurement and Application Scenarios for Ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate (CAS 5439-83-8)


Controlled Synthesis of 3-Formyl Indole-2-carboxylate Building Blocks

CAS 5439-83-8 is the preferred starting material when a reliable, room-temperature route to ethyl 3-formyl-1H-indole-2-carboxylate is required. The 68% isolated yield under mild oxidative conditions (I₂/Na₂CO₃) [1] eliminates the need for aggressive Vilsmeier–Haack formylation and provides the bifunctional aldehyde-ester intermediate for subsequent condensations, reductive aminations, or heterocycle synthesis. Procurement of this compound ensures synthetic predictability and operational safety.

Early-Stage INMT Inhibitor Lead Generation

With a measurable Ki of 12,000 nM against human INMT [1], CAS 5439-83-8 serves as a tractable starting point for medicinal chemistry optimization. Unlike the inactive parent ester ethyl indole-2-carboxylate, the dimethylaminomethyl group provides a handle for both affinity and further derivatization. Research groups investigating methyltransferase targets should prioritize this compound over simpler indole-2-carboxylate analogs that lack the essential basic amine pharmacophore.

CNS Drug Discovery Scaffold with Favorable Lipophilicity

The logP of 2.4 for CAS 5439-83-8 [1] places it within the optimal range for CNS drug candidates (logP 1.5–3.5). Compared to the more hydrophilic gramine (logP ≈ 1.8), the increased lipophilicity may enhance blood-brain barrier penetration. Medicinal chemists designing CNS-penetrant indole-based libraries should select CAS 5439-83-8 over gramine when higher logP is desired, as supported by the 0.6 log unit differential [2].

Process Chemistry: Safer Scale-Up of Indole-3-carbaldehyde Esters

For kilogram-scale preparation of 3-formyl indole-2-carboxylate derivatives, the iodine-mediated cleavage protocol [1] avoids the use of POCl₃ and high temperatures, reducing reactor corrosion and exotherm risks. The crystalline nature of CAS 5439-83-8 (mp 79–80 °C) facilitates purification and storage, making it a robust intermediate for industrial-scale synthetic campaigns.

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